molecular formula C13H10ClN3O2 B14489024 1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one CAS No. 64257-20-1

1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one

Cat. No.: B14489024
CAS No.: 64257-20-1
M. Wt: 275.69 g/mol
InChI Key: WTCZSHMGJQPQDF-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one is a heterocyclic compound that features a pyrazole ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with ethylhydrazine to form an intermediate, which then undergoes cyclization with an appropriate reagent to form the desired oxazinone structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one is unique due to its specific oxazinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

64257-20-1

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

1-(2-chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4-one

InChI

InChI=1S/C13H10ClN3O2/c1-2-11-16-12-8(13(18)19-11)7-15-17(12)10-6-4-3-5-9(10)14/h3-7H,2H2,1H3

InChI Key

WTCZSHMGJQPQDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)O1

Origin of Product

United States

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